Cas no 2757955-40-9 (2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid)
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- 2757955-40-9
- EN300-37102229
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- Inchi: 1S/C23H24N2O5/c1-15(26)24-11-10-16(12-24)25(13-22(27)28)23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,27,28)
- InChI Key: ZVLBQPWQBVJWGS-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)C1CN(C(C)=O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 408.16852187g/mol
- Monoisotopic Mass: 408.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 87.2Ų
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37102229-0.05g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 0.05g |
$1880.0 | 2025-03-18 | |
| Enamine | EN300-37102229-0.1g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 0.1g |
$1970.0 | 2025-03-18 | |
| Enamine | EN300-37102229-0.25g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 0.25g |
$2059.0 | 2025-03-18 | |
| Enamine | EN300-37102229-0.5g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 0.5g |
$2149.0 | 2025-03-18 | |
| Enamine | EN300-37102229-1.0g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 1.0g |
$2239.0 | 2025-03-18 | |
| Enamine | EN300-37102229-2.5g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 2.5g |
$4388.0 | 2025-03-18 | |
| Enamine | EN300-37102229-5.0g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 5.0g |
$6492.0 | 2025-03-18 | |
| Enamine | EN300-37102229-10.0g |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2757955-40-9 | 95.0% | 10.0g |
$9627.0 | 2025-03-18 |
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
Compound CAS No. 2757955-40-9: A Comprehensive Overview
The compound with CAS No. 2757955-40-9, commonly referred to as 2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a 1-acetylpyrrolidine moiety and a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable tool in peptide synthesis and drug discovery.
The synthesis of this compound involves a series of intricate reactions, including the coupling of the Fmoc group to the amino acid derivative. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in ensuring the stability and specificity of the compound during various chemical transformations. Recent advancements in asymmetric synthesis have further enhanced the efficiency of producing this compound, enabling researchers to explore its potential applications in greater depth.
In terms of pharmacological properties, studies have demonstrated that this compound exhibits remarkable bioactivity, particularly in modulating enzyme activity and cellular signaling pathways. Its ability to act as a substrate for specific proteases has made it an invaluable tool in studying enzyme mechanisms and developing novel therapeutic agents. Moreover, its structural versatility allows for further modifications, opening up new avenues for drug design and optimization.
Recent research has also highlighted the potential of this compound in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders. By leveraging its unique chemical properties, scientists are exploring its role as a prodrug or a component of drug delivery systems. These findings underscore the importance of continued research into the biological effects and therapeutic applications of this compound.
In conclusion, CAS No. 2757955-40-9 represents a cutting-edge chemical entity with vast potential in both academic research and industrial applications. Its complex structure, coupled with its promising pharmacological profile, positions it as a key player in the ongoing quest for innovative therapeutic solutions.
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